molecular formula C18H19N3O B3037645 3,5-Dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-amine CAS No. 514800-85-2

3,5-Dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-amine

Cat. No. B3037645
CAS RN: 514800-85-2
M. Wt: 293.4 g/mol
InChI Key: NFEOSFXFCODZBI-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-amine, also known as 3,5-DMPP, is an organic compound belonging to the pyrazolamine class of compounds. It is a white crystalline solid with a molecular weight of 266.3 g/mol and a melting point of 123-125°C. The compound is soluble in ethanol and slightly soluble in water. It is used in a variety of scientific research applications, such as in biochemical and physiological studies, and has been found to have a number of beneficial effects.

Scientific Research Applications

Chemical and Heterocyclic Compound Synthesis

  • The compound and its derivatives are valuable as building blocks for the synthesis of various heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. It provides a versatile platform for heterocyclic and dyes synthesis, indicating its importance in the chemical synthesis sector (Gomaa & Ali, 2020).

Pharmaceutical and Biomedical Applications

  • Pyrazole moieties, like the one in the compound, are significant in pharmacophore, playing a crucial role in the synthesis of biologically active compounds. They serve as templates in combinatorial and medicinal chemistry. Pyrazoles and their derivatives exhibit a wide range of biological activities, such as anticancer, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties, demonstrating the compound's potential in pharmaceutical research (Dar & Shamsuzzaman, 2015).

Catalysis and Organic Synthesis

  • The compound is involved in the synthesis of tetrahydrobenzo[b]pyrans, a valuable heterocyclic compound. The review highlights the use of organocatalysts in the synthesis of these compounds, illustrating the compound's role in promoting innovative catalytic strategies in organic synthesis (Kiyani, 2018).

Material Science and Liquid Crystal Research

  • The compound's derivatives are also studied in the context of liquid crystal science, indicating its relevance in material science and the development of new materials with specific properties (Henderson & Imrie, 2011).

properties

IUPAC Name

3,5-dimethyl-1-[(3-phenoxyphenyl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-13-18(19)14(2)21(20-13)12-15-7-6-10-17(11-15)22-16-8-4-3-5-9-16/h3-11H,12,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEOSFXFCODZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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